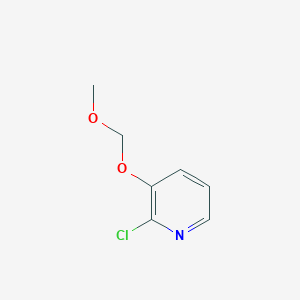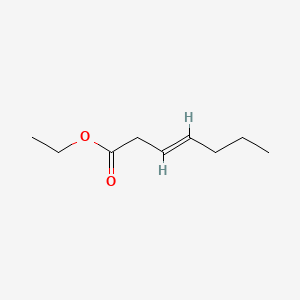
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride, commonly referred to as 3-Benzyl-2-methyl-1H-indole hydrochloride, is a synthetic compound that has been studied extensively in scientific research. It is a derivative of the naturally occurring indole alkaloid, tryptophan, and has been used in a variety of laboratory experiments due to its unique chemical and physical properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
3-Benzyl-2-methyl-1H-indole hydrochloride is widely used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been used to study the effects of tryptophan derivatives on the body, as well as to investigate the development of new drugs. Additionally, it has been used as a model compound to study the effects of indole derivatives on the nervous system.
Mechanism of Action
The exact mechanism of action of 3-Benzyl-2-methyl-1H-indole hydrochloride is not well understood. However, it is believed to act as a partial agonist of serotonin receptors, which may account for its effects on the nervous system. Additionally, it may interact with other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Benzyl-2-methyl-1H-indole hydrochloride have been studied extensively in laboratory experiments. It is believed to have antidepressant and anxiolytic effects, as well as to have an effect on motor activity. Additionally, it has been shown to have an effect on the release of hormones, such as cortisol and corticosterone.
Advantages and Limitations for Lab Experiments
3-Benzyl-2-methyl-1H-indole hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive, making it an ideal compound for research. Additionally, it is highly stable and has a long shelf-life, making it suitable for long-term experiments. However, there are some limitations to its use. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its effects on the body are not well understood, making it difficult to predict its effects in experiments.
Future Directions
The potential future directions for the use of 3-Benzyl-2-methyl-1H-indole hydrochloride in scientific research are numerous. It could be used to study the effects of indole derivatives on the nervous system, as well as to develop new drugs for the treatment of depression and anxiety. Additionally, it could be used to study the effects of tryptophan derivatives on the body. It could also be used in the development of new drugs for the treatment of motor disorders, such as Parkinson’s disease. Finally, it could be used to study the effects of indole derivatives on the release of hormones, such as cortisol and corticosterone.
Synthesis Methods
The synthesis of 3-Benzyl-2-methyl-1H-indole hydrochloride is relatively straightforward. The compound is synthesized from the reaction of 1-benzyl-2-methyl-1H-indole and hydrochloric acid. The reaction is carried out in an inert atmosphere and the resulting product is a white crystalline solid. The purity of the compound can be further increased by recrystallization.
properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-2-methyl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2.ClH/c1-16-21(19-9-5-6-10-20(19)22-16)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17;/h2-11,22H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJWMRXRUITPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CCN(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)






